

Tyr-Ala as a Metabolite in Biological Systems: A Technical Guide

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Compound of Interest

Compound Name: Tyr-Ala

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Abstract

The dipeptide **Tyr-Ala** (Tyrosyl-Alanine) is an endogenous metabolite found in various biological systems. While its precise physiological roles are still under investigation, emerging evidence suggests its involvement in a range of cellular processes, including antioxidant defense and the modulation of metabolic pathways. This technical guide provides a comprehensive overview of the current knowledge on **Tyr-Ala**, focusing on its biochemical properties, potential biosynthesis and degradation pathways, and known biological activities. Detailed methodologies for its quantification and experimental analysis are also presented to facilitate further research in this area.

Introduction

Tyr-Ala is a dipeptide composed of L-tyrosine and L-alanine residues.^[1] As a product of protein metabolism, its presence has been reported in various organisms, from bacteria and plants to mammals.^[1] Recent studies have highlighted its potential biological significance, particularly its antioxidant properties and its ability to modulate cellular signaling pathways. This guide aims to consolidate the existing data on **Tyr-Ala** to serve as a resource for researchers exploring its function in health and disease.

Biochemical Properties

A summary of the key biochemical properties of **Tyr-Ala** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	252.27 g/mol	[1]
IUPAC Name	(2S)-2-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid	[1]
Synonyms	Tyrosylalanine, L-Tyrosyl-L-alanine	[1]

Biosynthesis and Degradation

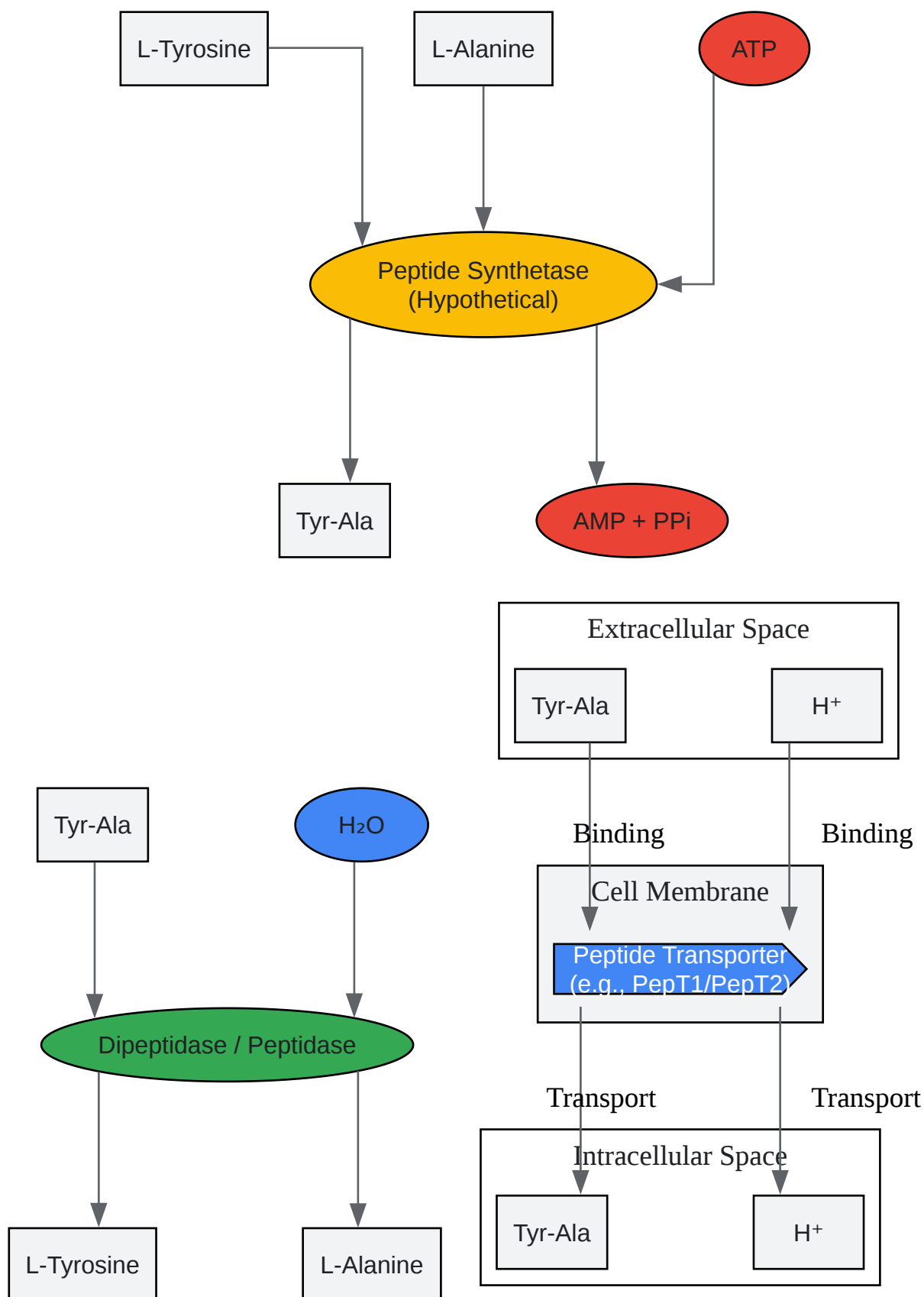
The precise enzymatic pathways for the biosynthesis and degradation of **Tyr-Ala** in mammalian systems are not yet fully elucidated. However, several potential mechanisms can be inferred from our understanding of peptide metabolism.

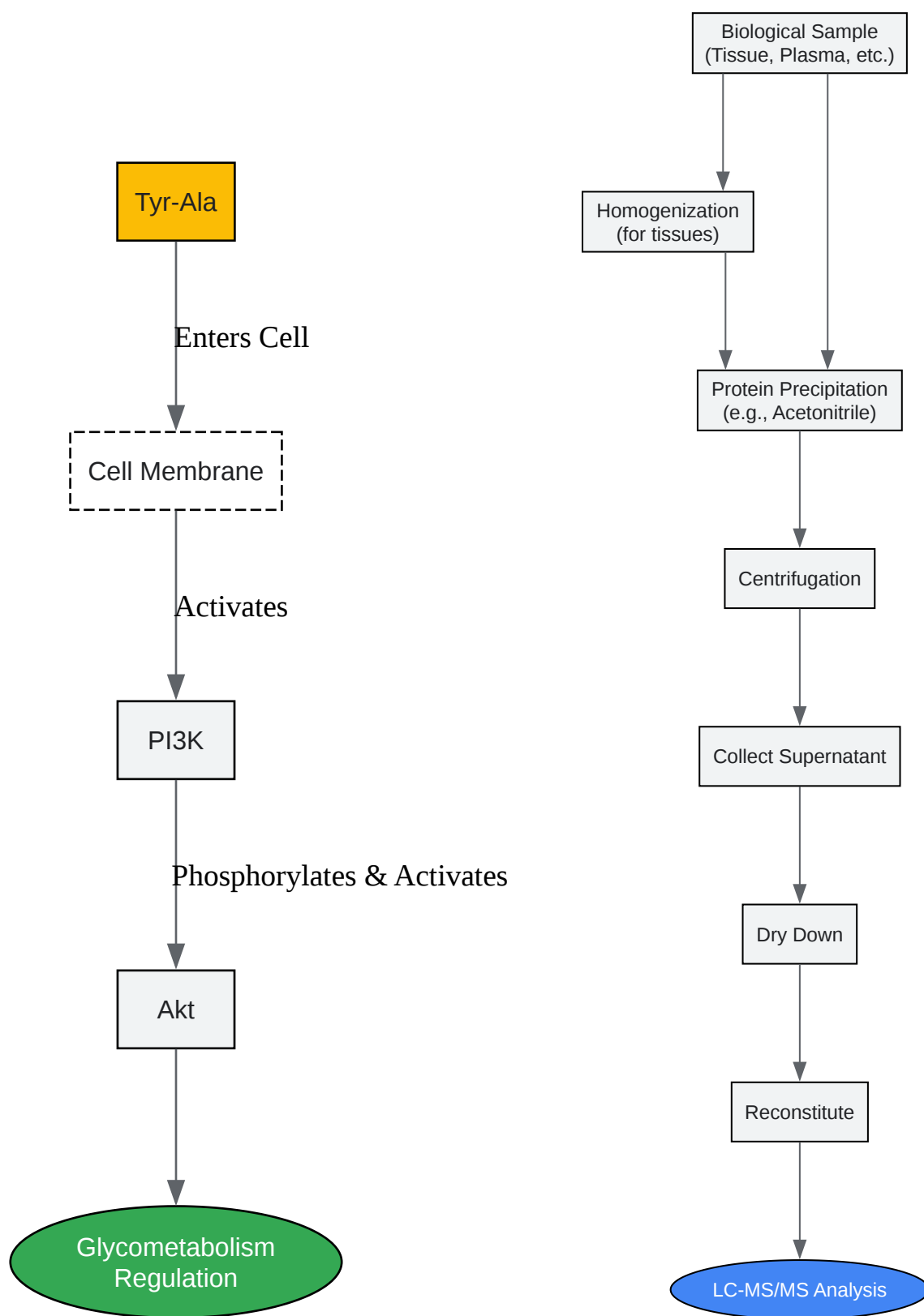
Biosynthesis

The formation of **Tyr-Ala** is likely a result of the enzymatic condensation of L-tyrosine and L-alanine. One study has demonstrated the in vitro synthesis of L-Alanyl-L-tyrosine (Ala-Tyr), an isomer of **Tyr-Ala**, using an α -ester acyltransferase. While not directly demonstrating **Tyr-Ala** synthesis, this suggests that similar enzymatic processes could be involved.

Another potential route for dipeptide formation is through the action of non-ribosomal peptide synthetases (NRPSs), which are known to synthesize a variety of peptides. However, the involvement of NRPSs in the direct synthesis of **Tyr-Ala** in mammals has not been confirmed.

The biosynthesis of **Tyr-Ala** can be conceptually illustrated as follows:





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References

- 1. Tyr-Ala | C₁₂H₁₆N₂O₄ | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tyr-Ala as a Metabolite in Biological Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1276564#tyr-ala-as-a-metabolite-in-biological-systems]

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